molecular formula C17H22F3NO3 B12318414 Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B12318414
M. Wt: 345.36 g/mol
InChI Key: YLLMJWZDOOUCRJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as copper, and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Tert-butyl 3-(hydroxymethyl)-4-[2-(methyl)phenyl]pyrrolidine-1-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds. These properties can enhance its effectiveness in pharmaceutical applications and other scientific research areas .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-11(10-22)13(9-21)12-6-4-5-7-14(12)17(18,19)20/h4-7,11,13,22H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMJWZDOOUCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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